N-phenyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Overview
Description
N-phenyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as PPQ, is a chemical compound that has gained attention in the field of scientific research due to its potential as an anti-malarial drug. PPQ belongs to the class of quinolinecarboxamides, which are known for their antimalarial properties.
Scientific Research Applications
Pharmacological Applications
Quinoline derivatives, including N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide, have been extensively studied for their pharmacological properties . They have been found to be effective in various health threats, and chemists have been inspired to synthesize less toxic and more potent quinolinyl-pyrazoles .
Antimicrobial Applications
Quinoline derivatives have been found to have antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Anti-HIV Applications
Research has shown that quinoline derivatives can have anti-HIV properties . This suggests that N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide could potentially be used in the treatment of HIV .
Antimalarial Applications
Quinoline derivatives have been used in the treatment of malaria . The culture of quinine, a quinoline derivative, started from 1820 for the treatment of malaria .
Antiprotozoal Applications
Quinoline derivatives have been found to have antiprotozoal properties . This suggests that they could be used in the treatment of diseases caused by protozoa .
Antitubercular Applications
Quinoline derivatives have been found to have antitubercular properties . This suggests that they could be used in the treatment of tuberculosis .
Anticancer Applications
Quinoline derivatives have been found to have anticancer properties . This suggests that they could be used in the treatment of various types of cancer .
Applications in Material Science
Heterocyclic compounds, including quinoline derivatives, have important applications in material science . They can be used as fluorescent sensors, dyestuff, brightening agents, plastics, information storage, and analytical reagents .
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cellular components .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
The lipophilicity of similar compounds has been reported to influence their activity .
Result of Action
Related compounds have been shown to exhibit significant activity against various bacteria .
properties
IUPAC Name |
N-phenyl-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-21(23-16-8-2-1-3-9-16)18-13-20(15-7-6-12-22-14-15)24-19-11-5-4-10-17(18)19/h1-14H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGHIKIDTQLIQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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